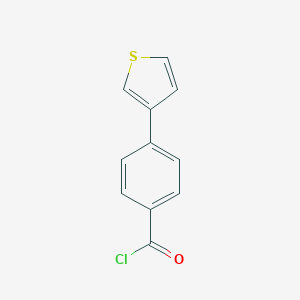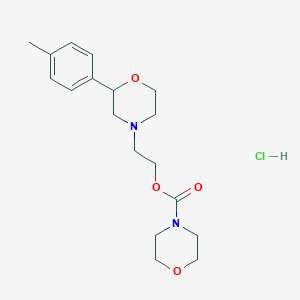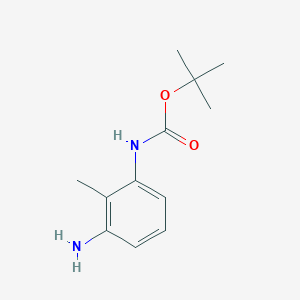
Fmoc-L-2-Pyridylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-L-2-Pyridylalanine is a derivative of alanine . It is an unnatural amino acid that is used in peptide synthesis . The molecular formula is C23H20N2O4 and the molecular weight is 388.42 .
Synthesis Analysis
Fmoc-L-2-Pyridylalanine is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis
The molecular structure of Fmoc-L-2-Pyridylalanine is represented by the SMILES stringOC(=O)C@HNC(=O)OCC2c3ccccc3c4ccccc24 . The IUPAC name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-pyridyl)propanoic acid . Chemical Reactions Analysis
The Fmoc group in Fmoc-L-2-Pyridylalanine is base-labile, meaning it can be removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-L-2-Pyridylalanine has a density of 1.3±0.1 g/cm3, a boiling point of 630.9±55.0 °C at 760 mmHg, and a melting point of 151ºC . It also has a flash point of 335.4±31.5 °C .Aplicaciones Científicas De Investigación
Hydrogel Formation
Research indicates that Fmoc-dipeptides, which include derivatives like Fmoc-L-2-Pyridylalanine, can self-assemble in aqueous media to form supramolecular nanostructures. These structures can further develop into hydrogels, which have potential applications in drug delivery systems and tissue engineering due to their biocompatibility and ability to mimic the extracellular matrix .
Reference Material for Analysis
Due to its well-defined structure, Fmoc-L-2-Pyridylalanine serves as a certified reference material for analytical purposes. It can be used to calibrate instruments or validate analytical methods in research laboratories, ensuring accurate and reliable data analysis .
Mecanismo De Acción
Target of Action
Fmoc-L-2-Pyridylalanine, also known as Fmoc-2-Pal-OH, is primarily used in peptide synthesis and proteomics research . It is an alanine derivative , which suggests that it may interact with proteins or enzymes that recognize or process alanine residues.
Mode of Action
As an alanine derivative , it may be incorporated into peptides during synthesis, potentially altering the properties of the resulting peptide. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis, which can be removed under basic conditions to reveal the free amine group of the amino acid residue.
Safety and Hazards
Direcciones Futuras
Fmoc-modified amino acids and short peptides, including Fmoc-L-2-Pyridylalanine, have shown potential for applications due to their inherent hydrophobicity and aromaticity . They are recognized to be beneficial in various research areas such as cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)21(13-15-7-5-6-12-24-15)25-23(28)29-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIVJCDZOMUITR-NRFANRHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC=N4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CC=N4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-2-Pyridylalanine | |
CAS RN |
185379-40-2 |
Source


|
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185379-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

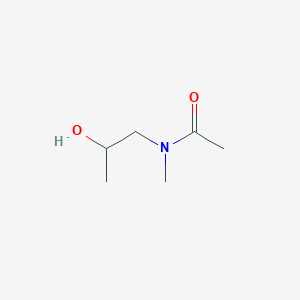

![2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B68659.png)
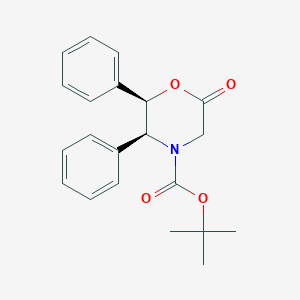
![[2-(Naphthalen-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B68667.png)
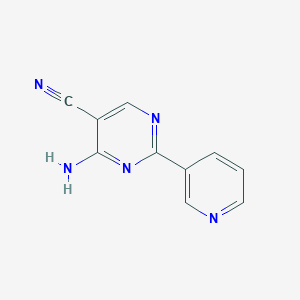

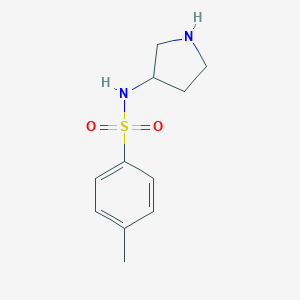
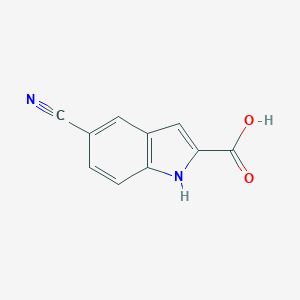
![N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B68680.png)

